molecular formula C12H14N2O3 B2933820 N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide CAS No. 2196444-34-3

N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide

Cat. No. B2933820
CAS RN: 2196444-34-3
M. Wt: 234.255
InChI Key: RFLVQDBEXRJRNI-UHFFFAOYSA-N
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Description

“N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide” is a complex organic compound. It contains an oxolane (tetrahydrofuran) ring, a pyridine ring, and an amide group. The oxolane ring is attached to the pyridine ring through an ether linkage, and the amide group is attached to the pyridine ring through an alkene linkage .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxolane ring, pyridine ring, and amide group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxolane ring, pyridine ring, and amide group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxolane ring, pyridine ring, and amide group could affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-[2-(oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-11(15)14-9-3-5-13-12(7-9)17-10-4-6-16-8-10/h2-3,5,7,10H,1,4,6,8H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVQDBEXRJRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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